1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(4-fluorophenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidin-4(5H)-one class, characterized by a fused pyrazole-pyrimidine core. Its structure includes a 1,1-dioxidotetrahydrothiophen-3-yl group at position 1 and a 2-(4-fluorophenyl)-2-oxoethyl substituent at position 3. These modifications are critical for its physicochemical and pharmacological properties, as sulfone groups (e.g., 1,1-dioxidotetrahydrothiophene) enhance solubility and metabolic stability, while fluorinated aromatic moieties (e.g., 4-fluorophenyl) often improve target binding affinity and bioavailability .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-5-[2-(4-fluorophenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O4S/c18-12-3-1-11(2-4-12)15(23)8-21-10-19-16-14(17(21)24)7-20-22(16)13-5-6-27(25,26)9-13/h1-4,7,10,13H,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUZUIKJULZOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(4-fluorophenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article presents a detailed examination of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 335.35 g/mol. The structure includes a pyrazolo-pyrimidine core, which is known for its pharmacological significance.
Biological Activity Overview
Recent studies have highlighted the compound's potential as an anticancer agent. Its biological activity can be summarized as follows:
- Target Inhibition : The compound exhibits dual inhibition against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM for various derivatives tested .
- Anti-tumor Effects : In vitro studies demonstrated that the compound significantly inhibits tumor growth in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell migration and cycle progression .
- Molecular Mechanisms : Molecular docking studies suggest that the compound interacts effectively with target proteins, enhancing its therapeutic potential against cancer .
In Vitro Studies
In vitro assays conducted on several cancer cell lines revealed that the compound effectively reduces cell viability and induces apoptosis. For instance:
- MCF-7 Cells : The compound led to a significant decrease in cell proliferation and induced DNA fragmentation, indicative of apoptosis .
- Other Cell Lines : Similar effects were observed across various cancer cell lines, suggesting broad-spectrum anticancer activity.
Case Studies
A notable case study involved the evaluation of the compound's efficacy in combination therapies:
- Combination with Other Agents : When combined with established chemotherapeutic agents, the compound showed synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines .
Data Table: Biological Activity Summary
| Activity | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₁₄FN₃O₃S |
| Molecular Weight | 335.35 g/mol |
| IC50 (EGFR) | 0.3 - 24 µM |
| IC50 (VEGFR2) | Variable across derivatives |
| Effect on MCF-7 Cells | Induced apoptosis; inhibited growth |
| Synergistic Effects | Enhanced cytotoxicity in combination |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule:
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde (955043-57-9)
- Structural Similarity: Shares the 1,1-dioxidotetrahydrothiophen-3-yl group but replaces the pyrazolo[3,4-d]pyrimidinone core with a simpler pyrazole-carbaldehyde scaffold.
- The carbaldehyde group introduces electrophilic reactivity, which may limit stability compared to the target compound .
2-(1-(4-Amino-3-(5-Methylthiophen-2-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)-5-Fluoro-3-(3-Fluorophenyl)-4H-Chromen-4-One
- Structural Similarity : Retains the pyrazolo[3,4-d]pyrimidine core but substitutes the sulfone group with a methylthiophenyl moiety.
- Pharmacological Implications: The methylthiophenyl group may reduce solubility compared to the sulfone-containing target compound.
- Physical Data : Melting point (223–226°C) and mass (516.1 m/z) indicate moderate stability .
6-tert-Butyl-1-(4-Fluoro-2-Hydroxyphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4(5H)-One
- Structural Similarity : Features a tert-butyl group at position 6 and a hydroxylated fluorophenyl group.
- The hydroxyl group introduces hydrogen-bonding capability, which may enhance target engagement but reduce metabolic stability compared to the target compound’s oxoethyl group .
1-(2-Hydroxyethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4(5H)-One (32672-82-5)
- Structural Similarity : Contains a hydroxyethyl substituent instead of the sulfone and fluorophenyl groups.
- Functional Impact : The hydroxyethyl group improves aqueous solubility but may increase susceptibility to enzymatic oxidation. This contrasts with the sulfone group in the target compound, which offers greater resistance to metabolic degradation .
Comparative Data Table
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer: The synthesis involves multi-step reactions, including nucleophilic substitution and condensation, as observed in structurally related pyrazolo[3,4-d]pyrimidin derivatives. Key steps include:
- Step 1: Formation of the pyrazole core via cyclization of substituted hydrazines with β-ketoesters.
- Step 2: Introduction of the 1,1-dioxidotetrahydrothiophen-3-yl group using sulfone-forming reagents under controlled oxidation (e.g., H₂O₂/AcOH) .
- Step 3: Functionalization with the 4-fluorophenyl-oxoethyl moiety via alkylation or Michael addition.
Optimization Strategies:
| Parameter | Recommendation | Reference |
|---|---|---|
| Solvent | DMF or DMSO for polar intermediates | |
| Catalysts | Triethylamine for acid-sensitive steps | |
| Temperature | 60–80°C for condensation reactions | |
| Purification | Column chromatography (silica gel, EtOAc/hexane) |
Q. Which spectroscopic techniques are critical for verifying structural integrity?
Methodological Answer:
- ¹H/¹³C NMR: Focus on diagnostic peaks:
- Pyrazole C-H protons (δ 7.5–8.5 ppm) .
- Sulfone group (δ 3.2–3.8 ppm for tetrahydrothiophene protons) .
- IR Spectroscopy: Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfone (S=O, ~1300 cm⁻¹) stretches .
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Q. How can solubility and formulation challenges be addressed for in vitro assays?
Methodological Answer:
- Solvent Screening: Test DMSO (primary stock) diluted in PBS or cell culture media (≤0.1% DMSO final) .
- Surfactants: Use Tween-80 or cyclodextrins for hydrophobic derivatives .
- Stability: Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C) .
Q. What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Kinase Inhibition: Use fluorescence-based ADP-Glo™ assays (e.g., EGFR, VEGFR) .
- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory Activity: Measure COX-2 inhibition via ELISA .
Q. How should researchers handle conflicting solubility data across studies?
Methodological Answer:
- Reproducibility Checks: Standardize solvent purity (e.g., HPLC-grade DMSO) and temperature during dissolution .
- Alternative Methods: Compare dynamic light scattering (DLS) with nephelometry to assess aggregation .
Advanced Research Questions
Q. What computational strategies predict binding modes to kinase targets?
Methodological Answer:
Q. How can structure-activity relationships (SAR) guide functional group modifications?
Methodological Answer:
- Core Modifications: Replace the tetrahydrothiophene sulfone with a piperazine ring to assess solubility-impact .
- Substituent Analysis: Compare 4-fluorophenyl vs. 3-chlorophenyl groups in cytotoxicity assays .
- Data Integration: Use QSAR models (e.g., CoMFA) to prioritize analogs .
Q. What protocols resolve discrepancies in biological activity across assays?
Methodological Answer:
- Assay Conditions: Control ATP concentrations (e.g., 1 mM vs. 10 µM) in kinase assays .
- Cell Line Variability: Validate results in ≥3 cell lines (e.g., primary vs. immortalized) .
- Data Normalization: Use Z’-factor to quantify assay robustness .
Q. How can metabolic stability be evaluated in preclinical studies?
Methodological Answer:
- Microsomal Incubation: Use liver microsomes (human/rat) with NADPH cofactor, monitor via LC-MS .
- Metabolite ID: Employ UPLC-QTOF to detect phase I/II metabolites .
- CYP Inhibition: Screen against CYP3A4/2D6 isoforms .
Q. What crystallographic techniques characterize solid-state interactions?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via vapor diffusion (e.g., ethanol/water) .
- Key Parameters: Resolve disorder in the tetrahydrothiophene ring using SHELXL .
- Hirshfeld Analysis: Map intermolecular interactions (e.g., C–H···O) for polymorph prediction .
Q. Tables for Key Data
Q. Table 1. Synthetic Optimization Parameters
| Step | Reaction Type | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclization | Ethanol | H₂SO₄ | 65–70 |
| 2 | Sulfonation | DCM | H₂O₂/AcOH | 80–85 |
| 3 | Alkylation | DMF | K₂CO₃ | 50–60 |
Q. Table 2. Spectroscopic Markers
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Pyrazole C-H | 7.8–8.2 | – |
| Sulfone (S=O) | – | 1320 |
| Carbonyl (C=O) | – | 1695 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
